2-Benzyl-3-hydroxypropanoic acid
Overview
Description
Synthesis Analysis 2-Benzyl-3-hydroxypropanoic acid and related compounds have been synthesized through various chemical reactions. For example, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was optically resolved to yield optically pure enantiomers, indicating the compound's significance in the synthesis of optically active substances (Shiraiwa et al., 2002). Additionally, the synthesis of related benzoic acid derivatives involves multiple steps, demonstrating the complexity and variety of approaches used in creating such compounds (Islam et al., 2015).
Molecular Structure Analysis The molecular structure of benzoic acid derivatives, including 2-Benzyl-3-hydroxypropanoic acid, has been extensively analyzed. Studies such as gas-phase electron diffraction and theoretical calculations have provided detailed insights into the structural features of these compounds (Aarset et al., 2006). These studies help in understanding the conformation and geometrical parameters that are pivotal for the chemical properties and reactivity of these acids.
Chemical Reactions and Properties The chemical reactivity and properties of 2-Benzyl-3-hydroxypropanoic acid and similar molecules have been the subject of research, especially in terms of their interaction with other compounds and their use in further chemical reactions. For instance, the synthesis and chemical properties of related compounds showcase the diverse reactivity patterns and the potential applications of these materials in various chemical syntheses (Patel & Patel, 2010).
Physical Properties Analysis The physical properties, such as melting points, solubility, and crystal structures, are critical for understanding the behavior of 2-Benzyl-3-hydroxypropanoic acid in different environments. Research has been conducted to characterize these properties, which aids in the application and handling of these substances (Zhao et al., 2010).
Chemical Properties Analysis The chemical properties, including acidity, reactivity with other chemical agents, and the role of the acid in various chemical reactions, are essential for comprehensively understanding 2-Benzyl-3-hydroxypropanoic acid. Studies on benzoic acid derivatives reveal significant information about their chemical behavior and potential applications in different chemical reactions and products (Li et al., 2016).
Scientific Research Applications
Inhibition of Carboxypeptidase A : DL-2-Benzyl-3-formylpropanoic acid, a derivative of 2-Benzyl-3-hydroxypropanoic acid, acts as a competitive inhibitor of carboxypeptidase A, suggesting potential applications in enzyme inhibition and relevant biochemical pathways (Galardy & Kortylewicz, 1984).
Liquid Crystal Applications : Research on polymerizable benzoic acid derivatives (like 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid) complexed with dipyridyl compounds, which exhibit smectic A liquid crystal phases, indicates potential applications in materials science, specifically in the area of liquid crystals and polymer synthesis (Kishikawa, Hirai, & Kohmoto, 2008).
Enzyme-Catalyzed Synthesis : The enzyme-catalyzed synthesis of enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids from racemic substrates highlights its significance in the synthesis of optically active compounds, potentially useful in pharmaceuticals and asymmetric synthesis (Brem et al., 2009).
Bioproduction of 3-Hydroxypropanoic Acid : The microbial production of 3-hydroxypropanoic acid (3-HP), a platform chemical with various industrial applications, has been explored extensively. The optimization of microbial cell factories for the efficient production of 3-HP from renewable resources like glycerol is an active area of research (Jers et al., 2019).
Chemical-Catalytic Production of 3-Hydroxypropanoic Acid : Advances in eco-sustainable processes for producing 3-hydroxypropanoic acid, particularly through catalytic chemical methods, are being investigated, highlighting the potential for greener, more efficient production techniques (Pina, Falletta, & Rossi, 2011).
Optical Resolution and Synthesis Applications : The optical resolution of related compounds, such as 2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, and their use in synthesizing optically active amino acids, underscores the relevance of these compounds in stereoselective synthesis and chiral chemistry (Shiraiwa et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-benzyl-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHFHDKXQBHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340186 | |
Record name | 2-Benzyl-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-hydroxypropanoic acid | |
CAS RN |
123802-80-2 | |
Record name | 2-Benzyl-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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